E3 ligase Ligand-Linker Conjugates 15 -

E3 ligase Ligand-Linker Conjugates 15

Catalog Number: EVT-1725730
CAS Number:
Molecular Formula: C19H19N3O8
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PROTACs function by bringing the POI and the E3 ligase into close proximity, facilitating the ubiquitination of the POI by the recruited E3 ligase. This process ultimately leads to the degradation of the POI by the proteasome, a cellular machinery responsible for degrading ubiquitinated proteins [].

Synthesis Analysis

Common synthetic strategies include:

  • Solid-phase peptide synthesis (SPPS): This method is widely used to synthesize peptide-based linkers and can incorporate various functionalities for further derivatization [].
  • Solution-phase synthesis: This approach offers greater flexibility for assembling complex molecules and allows for the incorporation of diverse linkers and ligands [].
  • Click chemistry: These highly efficient and selective reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are increasingly employed to connect different PROTAC components [].
  • Convergent synthesis: This strategy involves synthesizing individual components separately and then connecting them in a final step, enhancing overall yield and efficiency [].
Molecular Structure Analysis

Key structural features include:

  • Linker Length and Composition: The length and chemical composition of the linker can affect the overall flexibility, stability, and cellular permeability of the conjugate, ultimately impacting its ability to form a ternary complex with the POI and E3 ligase [, , ].
  • E3 Ligase Ligand Binding Mode: Understanding how the E3 ligase ligand interacts with its target E3 ligase is crucial for designing effective degraders. Structural studies using techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide valuable insights into these interactions [, , ].
  • Protein-Targeting Ligand Binding Affinity and Selectivity: The binding affinity and selectivity of the protein-targeting ligand for the POI are essential for targeted degradation. Structure-activity relationship (SAR) studies can help optimize the binding properties of this component [].
Mechanism of Action
  • Formation of a Ternary Complex: The conjugate binds to both the POI and the E3 ligase, bringing them into close proximity and facilitating the assembly of a ternary complex [].
  • Ubiquitination of the POI: The E3 ligase, recruited to the ternary complex, catalyzes the transfer of ubiquitin from an E2 enzyme to a lysine residue on the POI [].
  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation [].
Applications
  • Validating Drug Targets: PROTACs allow researchers to directly assess the phenotypic consequences of depleting specific proteins, confirming their role in disease pathways [, ].
  • Studying Protein Function: By selectively degrading specific proteins, researchers can dissect their function within complex cellular pathways and networks [, , ].
  • Developing Chemical Probes: PROTACs can serve as valuable tools for studying protein interactions, identifying downstream signaling events, and characterizing protein function in specific cellular contexts [, ].
  • Exploring New Therapeutic Modalities: Beyond basic research, PROTACs hold immense potential for developing novel therapeutics for various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases [, , , , , , , , , , ].
Future Directions
  • Expanding the E3 Ligase Toolbox: Currently, only a limited number of E3 ligases are effectively recruited by PROTACs. Discovering new ligands and developing strategies to target a broader range of E3 ligases will significantly expand the scope of this technology [, , , ].
  • Optimizing Linker Design: Developing novel linkers with improved stability, solubility, and cell permeability will be crucial for enhancing the efficacy and drug-like properties of PROTACs [, , ].
  • Enhancing Target Selectivity: Minimizing off-target effects remains a significant challenge for PROTACs. Strategies to improve target selectivity, such as incorporating PROTACs into antibody-drug conjugates (ADCs), are under investigation [].
  • Exploring Novel Applications: Beyond targeted protein degradation, E3 ligase ligand-linker conjugates could be engineered for various applications, such as modulating protein-protein interactions, delivering payloads to specific cellular compartments, or developing novel biosensors [, ].

PROTACs based on Lenalidomide

Compound Description: Lenalidomide is an immunomodulatory drug and a known ligand for the E3 ligase Cereblon (CRBN). It has shown efficacy in treating multiple myeloma and other hematologic malignancies. When incorporated into PROTACs, lenalidomide serves as the E3 ligase recruiting moiety. [, , ]

Relevance: This class of compounds is directly relevant to "E3 Ligase Ligand-Linker Conjugates 15" as they represent a significant portion of researched PROTAC molecules. The provided papers heavily feature lenalidomide and its derivatives as common building blocks for PROTAC synthesis, indicating a high likelihood of structural similarity to the target compound. [, , , , ]

PROTACs based on Pomalidomide

Compound Description: Pomalidomide, structurally similar to lenalidomide, is another immunomodulatory drug that binds to CRBN. It is also used in the treatment of multiple myeloma and demonstrates improved potency compared to lenalidomide. In PROTAC design, pomalidomide functions as the E3 ligase ligand, typically conjugated to a target protein ligand via a linker. [, ]

Relevance: The structural similarity to lenalidomide and its frequent use in CRBN-recruiting PROTACs suggest that "E3 Ligase Ligand-Linker Conjugates 15" might belong to this category. These compounds are structurally related to lenalidomide-based PROTACs and target the same E3 ligase, making them relevant for comparison and understanding structure-activity relationships. [, ]

PROTACs based on Thalidomide

Compound Description: Thalidomide is the prototypical immunomodulatory drug and a CRBN ligand. Despite its historical association with teratogenicity, thalidomide and its analogs are used in the treatment of multiple myeloma and other conditions. Similar to lenalidomide and pomalidomide, thalidomide acts as the E3 ligase binding moiety in PROTAC molecules. [, ]

Relevance: Given the emphasis on CRBN-recruiting PROTACs in the provided papers, "E3 Ligase Ligand-Linker Conjugates 15" could be structurally related to this class of compounds. This class is related to the previous two by virtue of targeting the same E3 ligase, CRBN, and sharing a core chemical structure with lenalidomide and pomalidomide. [, ]

VH032-based PROTACs

Compound Description: VH032 is a small molecule that binds to the von Hippel-Lindau (VHL) E3 ligase. VHL is another well-studied E3 ligase frequently exploited in PROTAC technology. VH032-based PROTACs consist of VH032 linked to a ligand for the target protein. []

Relevance: While the provided papers focus heavily on CRBN, they also highlight the importance of diversifying the E3 ligases used in PROTACs. This makes VH032-based PROTACs relevant as they exemplify a different class of degraders targeting an alternative E3 ligase. Although "E3 Ligase Ligand-Linker Conjugates 15" is less likely to be directly structurally related to this class, they serve as a point of comparison for E3 ligase specificity and PROTAC design strategies. []

Piperlongumine Conjugates

Compound Description: Piperlongumine (PL) is a natural product that has been found to bind to multiple E3 ligases, including KEAP1. []

Relevance: The discovery of PL as a novel E3 ligase ligand expands the repertoire of available E3 ligase recruiters for PROTAC development. The research demonstrates that PL conjugates can effectively degrade target proteins in a ubiquitin-proteasome-dependent manner. [] While not explicitly stated, it's plausible that "E3 Ligase Ligand-Linker Conjugates 15" could incorporate PL or its derivatives, especially considering the drive to explore new E3 ligase recruitment strategies.

Properties

Product Name

E3 ligase Ligand-Linker Conjugates 15

IUPAC Name

4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoic acid

Molecular Formula

C19H19N3O8

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C19H19N3O8/c23-13-7-6-11(17(27)21-13)22-18(28)10-3-1-4-12(16(10)19(22)29)30-9-14(24)20-8-2-5-15(25)26/h1,3-4,11H,2,5-9H2,(H,20,24)(H,25,26)(H,21,23,27)

InChI Key

RZVLFEVSXBBCIP-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.